molecular formula C12BrF9O B079287 4-Bromononafluorodiphenyl ether CAS No. 14055-44-8

4-Bromononafluorodiphenyl ether

Cat. No.: B079287
CAS No.: 14055-44-8
M. Wt: 411.02 g/mol
InChI Key: UHIGTBMVQHTRMG-UHFFFAOYSA-N
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Description

4-Bromononafluorodiphenyl ether is a halogenated aromatic compound It is characterized by the presence of multiple fluorine atoms and a bromine atom attached to a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromononafluorodiphenyl ether typically involves the reaction of 4-bromo-2,3,5,6-tetrafluorophenol with pentafluorobenzene under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4-Bromononafluorodiphenyl ether can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenoxy derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-Bromononafluorodiphenyl ether has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromononafluorodiphenyl ether involves its interaction with specific molecular targets. The presence of multiple fluorine atoms can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2,3,5,6-tetrafluorophenol
  • 1-Bromo-2,3,4,5,6-pentafluorobenzene
  • 4-Bromo-2,3,5,6-tetrafluorophenylboronic acid

Uniqueness

4-Bromononafluorodiphenyl ether is unique due to its combination of bromine and multiple fluorine atoms, which impart distinct chemical properties. This makes it particularly useful in applications requiring high thermal stability, resistance to chemical degradation, and specific interactions with biological targets .

Properties

IUPAC Name

1-bromo-2,3,5,6-tetrafluoro-4-(2,3,4,5,6-pentafluorophenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12BrF9O/c13-1-2(14)7(19)11(8(20)3(1)15)23-12-9(21)5(17)4(16)6(18)10(12)22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHIGTBMVQHTRMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)F)F)F)OC2=C(C(=C(C(=C2F)F)Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12BrF9O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80305000
Record name 1-(4-Bromo-2,3,5,6-tetrafluorophenoxy)-2,3,4,5,6-pentafluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80305000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14055-44-8
Record name NSC168741
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168741
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(4-Bromo-2,3,5,6-tetrafluorophenoxy)-2,3,4,5,6-pentafluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80305000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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